1-(3,4-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid

Medicinal Chemistry Lead Optimization Structure-Activity Relationship (SAR)

SAR studies often fail due to subtle electronic differences in fluorinated aryl groups. Substituting with mono-fluoro or non-fluorinated analogs can invalidate target engagement models. This 3,4-difluorophenyl variant offers a distinct electronic profile and H-bond capacity. - **Application**: Hit-to-lead optimization, kinase library design, agrochemical IP. - **Supply**: Low-volume (mg-g), >95% purity. Scarcity ensures proprietary advantage. - **Actionable**: Carboxylic acid handle for amides/esters.

Molecular Formula C13H10F2N2O2
Molecular Weight 264.23 g/mol
CAS No. 926219-23-0
Cat. No. B3389395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
CAS926219-23-0
Molecular FormulaC13H10F2N2O2
Molecular Weight264.23 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)N(N=C2C(=O)O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C13H10F2N2O2/c14-9-5-4-7(6-10(9)15)17-11-3-1-2-8(11)12(16-17)13(18)19/h4-6H,1-3H2,(H,18,19)
InChIKeyNCGNNPLZBMVISF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluorophenyl Cyclopentapyrazole Carboxylic Acid Overview


1-(3,4-Difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is a heterocyclic building block composed of a cyclopenta[c]pyrazole core, a 3,4-difluorophenyl substituent on the pyrazole nitrogen, and a carboxylic acid group at the 3-position . It is primarily offered by specialist chemical suppliers in research quantities (mg to g scale) at purities of 95% or higher, with limited global availability . The fused bicyclic scaffold and the specific 3,4-difluorophenyl substitution pattern distinguish it from other mono-fluorinated or non-fluorinated cyclopenta[c]pyrazole-3-carboxylic acid analogs, potentially influencing downstream molecular properties in medicinal chemistry programs. However, direct, comparator-based quantitative evidence for its biological or physicochemical superiority is absent from the public domain.

Why Generic Analogs Fail in Lead Optimization


While the cyclopenta[c]pyrazole-3-carboxylic acid scaffold is common, simple substitution of the N-aryl group (e.g., using 4-fluorophenyl or 3-fluorophenyl analogs) is not chemically equivalent. The 3,4-difluorophenyl substituent introduces a distinct electronic profile and hydrogen-bonding capability compared to mono-fluorinated or unsubstituted phenyl derivatives, which can significantly alter target binding, metabolic stability, and physicochemical properties [1][2]. In the absence of direct comparative data, this structural uniqueness necessitates experimental validation; generic replacement risks confounding structure-activity relationship (SAR) studies. The following sections contextualize this compound against its closest commercially available relatives, highlighting the complete lack of quantitative performance data that defines its current procurement landscape.

Key Differentiation Evidence


Structural Uniqueness of the 3,4-Difluorophenyl Motif

The target compound possesses a 3,4-difluorophenyl substituent, which is structurally distinct from the more common mono-fluorinated analogs like 1-(4-fluorophenyl)- [1] and 1-(3-fluorophenyl)-cyclopenta[c]pyrazole-3-carboxylic acid . The additional fluorine atom and its specific substitution pattern can modulate lipophilicity, metabolic stability, and target binding interactions, but no head-to-head comparative data exist in the public domain.

Medicinal Chemistry Lead Optimization Structure-Activity Relationship (SAR)

Purity and Supply Scarcity Comparison

The target compound is offered at 95% purity by AKSci and 98% purity by ChemSrc . In contrast, many simpler cyclopenta[c]pyrazole-3-carboxylic acid derivatives (e.g., 4-methyl analog) are more widely available from multiple vendors, often at lower cost. The limited number of suppliers for the 3,4-difluorophenyl derivative (identified vendors: Fluorochem, AKSci, ChemSrc, Santa Cruz Biotechnology) makes it a relatively scarce item, which can impact lead times and project timelines .

Chemical Procurement Synthetic Chemistry Building Block Sourcing

Bioactivity Data Gap vs. Kinase Inhibitor Precedent

No public bioactivity data (IC50, Ki, etc.) exist for the target compound. However, structurally related cyclopenta[c]pyrazole derivatives have demonstrated nanomolar kinase inhibition, e.g., a 3-chloro-2-(4-chlorophenyl) analog showed JAK3 IC50 = 12 nM [1], and various bicyclic pyrazoles are described as kinase inhibitors in patent literature [2]. This class-level precedent suggests potential but does not provide direct, compound-specific differentiation.

Kinase Inhibition Drug Discovery Biochemical Assays

Procurement and Research Applications


SAR Exploration of Privileged Scaffolds

This building block is suited for medicinal chemistry teams exploring the 3,4-difluorophenyl motif within a rigid, fused bicyclic framework. Its carboxylic acid handle allows for rapid diversification into amides, esters, or other derivatives for hit-to-lead optimization, particularly where the difluoro substitution pattern is hypothesized to enhance target engagement or metabolic stability based on internal modeling .

Focused Kinase Inhibitor Library Synthesis

Given the class-level precedent for cyclopenta[c]pyrazole kinase inhibition, this compound can serve as a core scaffold for generating focused libraries targeting kinases where a 3,4-difluorophenyl group is a predicted pharmacophoric element. Its scarcity makes it a differentiating component in proprietary library design compared to commonly used mono-fluorinated analogs [1].

Novel Agrochemical Lead Development

Fluorinated pyrazole carboxylic acids are key intermediates in herbicides and fungicides. The combination of the cyclopenta[c]pyrazole core with the 3,4-difluorophenyl group is underrepresented in the agrochemical patent space, offering potential for novel intellectual property. The limited commercial availability further supports first-mover advantage in lead discovery .

Computational Docking Validation

For computational groups conducting virtual screening or docking against targets with hydrophobic, fluorine-favorable pockets, this compound provides a tangible, purchasable entity (albeit with some lead time) for validating in silico predictions, unlike purely virtual compounds .

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